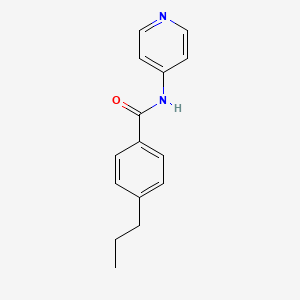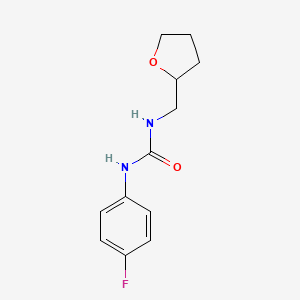
4-propyl-N-(pyridin-4-yl)benzamide
Übersicht
Beschreibung
4-propyl-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core with a propyl group attached to the fourth position of the benzene ring and a pyridin-4-yl group attached to the nitrogen atom of the amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(pyridin-4-yl)benzamide can be achieved through the direct condensation of 4-propylbenzoic acid and 4-aminopyridine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved yields. The use of solid-supported catalysts and ultrasonic irradiation can further enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-propyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-propyl-N-(pyridin-4-yl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-propyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to hypoxia-inducible factor 1α (HIF-1α) and promote its stabilization and activation. This leads to the upregulation of target genes involved in cellular adaptation to hypoxia, such as those promoting glycolysis and angiogenesis . Additionally, the compound can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)benzamide: Lacks the propyl group, making it less hydrophobic and potentially altering its biological activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains additional functional groups that may enhance its activity against specific targets like Mycobacterium tuberculosis.
N-ethyl-4-(pyridin-4-yl)benzamide: Similar structure but with an ethyl group instead of a propyl group, which may affect its binding affinity and selectivity for certain targets.
Uniqueness
4-propyl-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its hydrophobicity, binding affinity, and overall biological activity. The presence of the propyl group may enhance its interaction with hydrophobic pockets in target proteins, potentially leading to improved efficacy in certain applications .
Eigenschaften
IUPAC Name |
4-propyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-3-12-4-6-13(7-5-12)15(18)17-14-8-10-16-11-9-14/h4-11H,2-3H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAMFUZOCLGKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-chlorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4870262.png)
![N-[2-(1-{6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-4-piperidinyl)ethyl]acetamide](/img/structure/B4870263.png)
![N~1~-(4-METHOXY-2-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE](/img/structure/B4870266.png)
![Phenyl 3-{[(2-{[2-(2-methylphenoxy)acetyl]amino}acetyl)oxy]methyl}benzoate](/img/structure/B4870269.png)
![3-{2-[4-(ACETYLOXY)BENZAMIDO]BENZAMIDO}BENZOIC ACID](/img/structure/B4870270.png)
![N-(2,4-difluorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4870277.png)

![5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B4870293.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4870314.png)

![Methyl 2-[4-(2-methylquinolin-8-yl)oxybutoxy]benzoate](/img/structure/B4870322.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4870335.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4870344.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4870348.png)
